Hydrogen Bonding vs. Unsubstituted Scaffold
8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol exhibits measurably enhanced hydrogen-bonding capacity compared to the unsubstituted core scaffold 8-oxa-1-azaspiro[4.5]decane (CAS 51130-63-3) due to the presence of the C-3 hydroxymethyl functional group [1]. This structural modification increases the number of hydrogen bond donors from 1 to 2 and hydrogen bond acceptors from 2 to 3, while reducing the computed lipophilicity (XLogP3-AA) from -0.1 to -0.3 [1]. The increased topological polar surface area (TPSA) of 41.5 Ų for the target compound, compared to 21.3 Ų for the unsubstituted core scaffold, indicates improved aqueous solubility potential and altered membrane permeability characteristics [1].
| Evidence Dimension | Computed physicochemical properties (hydrogen bond donor/acceptor count, lipophilicity, TPSA) |
|---|---|
| Target Compound Data | H-Bond Donors: 2; H-Bond Acceptors: 3; XLogP3-AA: -0.3; TPSA: 41.5 Ų; Molecular Weight: 171.24 g/mol; Molecular Formula: C9H17NO2 |
| Comparator Or Baseline | 8-oxa-1-azaspiro[4.5]decane (CAS 51130-63-3): H-Bond Donors: 1; H-Bond Acceptors: 2; XLogP3-AA: -0.1; TPSA: 21.3 Ų; Molecular Weight: 141.21 g/mol; Molecular Formula: C8H15NO |
| Quantified Difference | H-Bond Donors: +1 (100% increase); H-Bond Acceptors: +1 (50% increase); XLogP3-AA: Δ = -0.2 (more hydrophilic); TPSA: Δ = +20.2 Ų (95% increase); Molecular Weight: Δ = +30.03 g/mol |
| Conditions | Computed by PubChem 2.2 using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms (PubChem release 2025.04.14) |
Why This Matters
These physicochemical differences directly impact aqueous solubility, formulation behavior, and membrane permeability predictions, making the target compound a distinct entity for lead optimization campaigns where improved solubility or altered pharmacokinetic profiles are required.
- [1] PubChem. (2025). {8-Oxa-1-azaspiro[4.5]decan-3-yl}methanol. PubChem CID 138987693. View Source
